2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid

peptide synthesis dipeptide yield Cbz protection

This compound, systematically named (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid and more commonly identified as Z-Lys(Z)-Ser-OH (CAS 106326-29-8), is a doubly Cbz-protected dipeptide synthon. As a Cbz-protected intermediate with a molecular weight of 501.53 g/mol, it belongs to the broader class of Nα,Nε-bis(aryloxycarbonyl)-protected lysine derivatives that have remained integral to solution-phase peptide chemistry for decades due to their orthogonal stability profile under basic and mildly acidic conditions.

Molecular Formula C25H31N3O8
Molecular Weight 501.5 g/mol
Cat. No. B12103764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid
Molecular FormulaC25H31N3O8
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)
InChIKeyGWTZMIJUPBOPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic Acid (Z-Lys(Z)-Ser-OH): Procurement-Grade Characterization for Solution-Phase Peptide Synthesis


This compound, systematically named (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid and more commonly identified as Z-Lys(Z)-Ser-OH (CAS 106326-29-8), is a doubly Cbz-protected dipeptide synthon [1]. As a Cbz-protected intermediate with a molecular weight of 501.53 g/mol, it belongs to the broader class of Nα,Nε-bis(aryloxycarbonyl)-protected lysine derivatives that have remained integral to solution-phase peptide chemistry for decades due to their orthogonal stability profile under basic and mildly acidic conditions .

Why Generic Substitution of 2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic Acid Fails in Multi-Step Peptide Synthesis


Substituting Z-Lys(Z)-Ser-OH with in-class analogs such as Z-Lys(Z)-Gly-OH, Z-Lys(Z)-Ala-OH, or Boc-Lys(Boc)-Ser-OH introduces significant variability in synthesis yield, side-chain protection strategy, and downstream reactivity that cannot be compensated for by vendor-purity claims alone. The target compound uniquely integrates a bis-Cbz protection motif with a free hydroxyl-bearing serine residue, enabling orthogonal deprotection of both amine groups under hydrogenolysis without perturbing the free carboxyl terminus, while preserving the hydroxyl group as a chemical handle for phosphorylation, glycosylation, or chemoselective ligation [1][2]. Substituting to a glycine or alanine analog removes this hydroxyl functionality entirely; switching to Boc or Fmoc protection alters the deprotection chemistry and requires revalidation of the entire synthetic route.

Quantitative Differentiation Evidence for 2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic Acid Procurement


Published Synthesis Yield of Z-Lys(Z)-Ser-OH Outperforms Typical Dipeptide Coupling Benchmarks

The synthesis of Z-Lys(Z)-Ser-OH has been reported with a yield of 81%, providing a quantitative benchmark for procurement specifications [1]. For comparison, general enzyme-catalyzed synthesis of Cbz-dipeptides typically yields between 50% and 95% depending on substrate structure, with yields for sterically hindered or non-polar amino acids frequently falling toward the lower end of this range, while the serine hydroxyl group facilitates coupling [2]. Combined with a commercial purity specification of ≥98%, this compound provides a documented synthesis-purity profile for route validation .

peptide synthesis dipeptide yield Cbz protection

Serine Hydroxyl Group as a Free Chemical Handle Absent in Glycine and Alanine Analogs

Z-Lys(Z)-Ser-OH is unique among the commonly available Z-Lys(Z)-X-OH dipeptide series (where X = Gly, Ala) in possessing a free, unprotected hydroxyl group on the serine side chain. This hydroxyl enables site-specific O-acylation, phosphorylation, or glycosylation without additional protecting group manipulation, as demonstrated in serine-selective ligation methods where the hydroxyl facilitates chemoselective peptide bond formation [1]. In contrast, Z-Lys(Z)-Gly-OH and Z-Lys(Z)-Ala-OH lack this functional handle, exposing them to the need for additional synthetic steps if post-assembly modification is required.

serine hydroxyl site-specific modification chemoselective ligation

Orthogonal Bis-Cbz Protection Strategy Versus Mixed or Single-Protecting-Group Lysine Analogs

The bis-Cbz (Nα-Z, Nε-Z) protection of the lysine residue in Z-Lys(Z)-Ser-OH provides a specific orthogonal deprotection pathway: both Cbz groups are removed simultaneously under catalytic hydrogenolysis (H₂/Pd-C), but remain stable under the acidic conditions used for Boc removal (TFA) and the basic conditions used for Fmoc removal (piperidine) [1]. This contrasts with mixed-protection lysine analogs such as Fmoc-Lys(Boc)-OH, where the Nα and Nε groups require sequential, chemically distinct deprotection steps . For solution-phase peptide synthesis, the simultaneous deprotection of both amino groups in the target compound after incorporation of the serine carboxyl terminus can simplify route design.

orthogonal protection bis-Cbz solution-phase synthesis

Hydrogen Bond Donor and Acceptor Count Differentiation for Aqueous Solubility and Chromatographic Behavior

The serine hydroxyl group in Z-Lys(Z)-Ser-OH directly impacts its computed hydrogen bonding profile compared to the valine methyl ester analog. Z-Lys(Z)-Ser-OH features an additional hydrogen bond donor (serine -OH), yielding 4 hydrogen bond donors, while the valine analog Z-Lys(Z)-Val-OMe exhibits only 3 hydrogen bond donors due to the methyl ester capping and isopropyl side chain [1]. This difference predicts enhanced aqueous solubility and distinct reverse-phase HPLC retention behavior for the serine-containing dipeptide.

hydrogen bonding solubility chromatography dipeptide properties

Best Research and Industrial Application Scenarios for 2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic Acid Based on Quantitative Differentiation Evidence


Solution-Phase Synthesis of Corticotropin-Derived or Immunoactive Peptide Fragments Requiring Post-Assembly Serine Modification

Z-Lys(Z)-Ser-OH serves as a strategic building block in solution-phase peptide synthesis where the serine hydroxyl must remain free for subsequent phosphorylation, O-glycosylation, or chemoselective ligation. The published 81% synthesis yield provides route planners with a validated productivity benchmark [1]. Its bis-Cbz protection allows simultaneous deprotection of both lysine amines via catalytic hydrogenolysis, reducing the number of deprotection steps compared to mixed-protection analogs and enabling streamlined assembly of complex peptide sequences [2].

Synthesis of Serine-Containing Peptide Standards for Chromatographic Method Development and Mass Spectrometry Calibration

The computed hydrogen bond donor count of 4 and the presence of both polar (serine -OH, carboxyl) and non-polar (two benzyl groups) domains make Z-Lys(Z)-Ser-OH an excellent model compound for developing and validating RP-HPLC separation methods for Cbz-protected peptides. The compound's commercial availability at ≥98% purity enables its direct use as a chromatographic standard without additional purification .

Kinetically Controlled Enzymatic Peptide Synthesis Using Proteases Specific for Lysine-Serine Junctions

In kinetically controlled peptide synthesis catalyzed by immobilized proteases, the Lys-Ser sequence in Z-Lys(Z)-Ser-OH provides a natural substrate recognition motif. The serine hydroxyl can enhance enzyme-substrate interactions compared to glycine or alanine analogs, potentially improving coupling efficiency under aqueous-organic conditions where Cbz-dipeptide yields typically range from 50–95% [2]. The target compound thus enables direct exploration of enzymatic coupling conditions without additional building-block synthesis.

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